molecular formula C13H21N3O B2882227 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol CAS No. 919021-28-6

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol

Cat. No.: B2882227
CAS No.: 919021-28-6
M. Wt: 235.331
InChI Key: ORGWGEZQGDEIDI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol is a chemical compound with a complex structure that includes an aminophenyl group and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenyl with 4-methylpiperazine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the piperazinyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)methanone
  • 4-(4-Methyl-1-piperazinyl)aniline

Comparison: 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a compound of interest for further exploration and application.

Properties

IUPAC Name

1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5,13,17H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGWGEZQGDEIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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